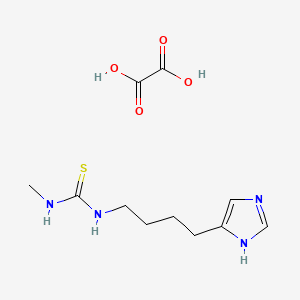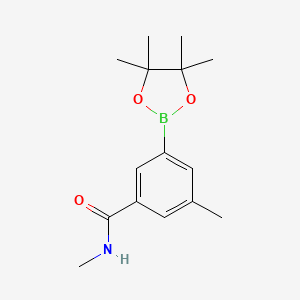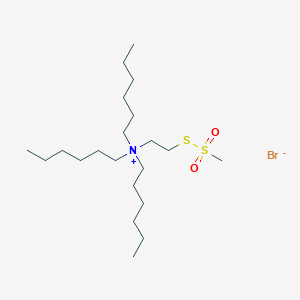
2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide is a water-soluble compound that is often used in scientific research. It is a bulkier analogue of the charged MTS reagent MTSET and has been utilized in various studies to probe the topology and function of ligand-gated ion channels .
Vorbereitungsmethoden
The synthesis of 2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide typically involves the reaction of trihexylamine with ethyl methanethiosulfonate in the presence of a bromide source. The reaction conditions often include an organic solvent and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity and quality of the final product .
Analyse Chemischer Reaktionen
2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanethiosulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions: Typical reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is employed in studies involving ligand-gated ion channels, where it helps to probe the structure and function of these channels.
Medicine: Research involving this compound can contribute to the development of new therapeutic agents targeting specific ion channels.
Wirkmechanismus
The mechanism of action of 2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets, such as ligand-gated ion channels. The compound can modify the function of these channels by binding to specific sites, altering their conformation and activity. This interaction can affect the flow of ions across cell membranes, influencing various physiological processes .
Vergleich Mit ähnlichen Verbindungen
2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide is unique compared to other similar compounds due to its bulkier structure and specific chemical properties. Similar compounds include:
MTSET: A smaller analogue of this compound, used in similar applications but with different reactivity and properties.
MTS-THAE: Another analogue with distinct structural and functional characteristics.
These comparisons highlight the uniqueness of this compound in terms of its size, solubility, and specific applications in research .
Eigenschaften
Molekularformel |
C21H46BrNO2S2 |
|---|---|
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
trihexyl(2-methylsulfonylsulfanylethyl)azanium;bromide |
InChI |
InChI=1S/C21H46NO2S2.BrH/c1-5-8-11-14-17-22(18-15-12-9-6-2,19-16-13-10-7-3)20-21-25-26(4,23)24;/h5-21H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SIJBZRSWUHCXCH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCSS(=O)(=O)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


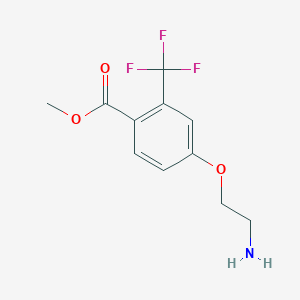
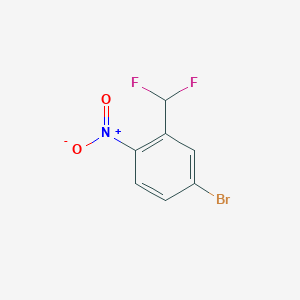
![N3-(7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-chloronicotinamide](/img/structure/B13717051.png)
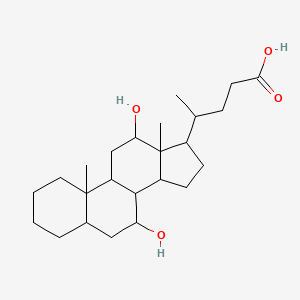
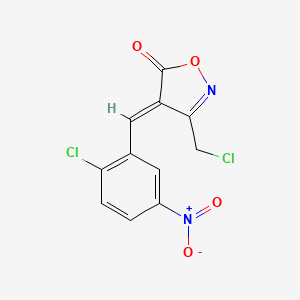


![2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
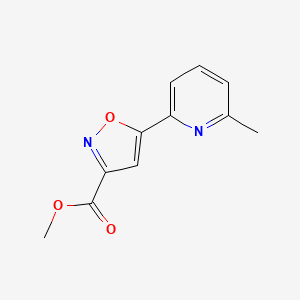
![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)
![2-Chloro-5,7,8-trihydro-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B13717100.png)
